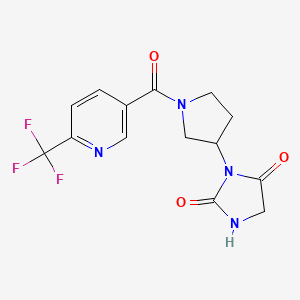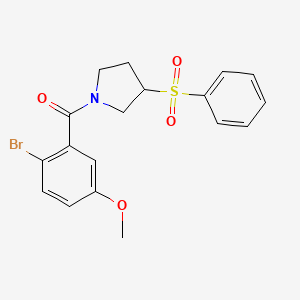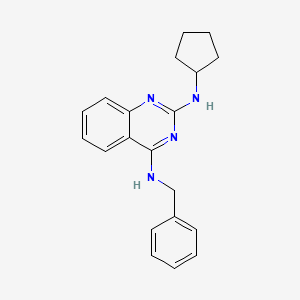![molecular formula C16H22N2O4 B2380834 tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate CAS No. 1193024-89-3](/img/structure/B2380834.png)
tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a carbamate derivative, which is an organic compound derived from carbamic acid. The structure suggests that it contains a tert-butyl group, a methoxyphenyl group, and a dihydro-1,2-oxazol-5-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic peaks of the carbamate group, the tert-butyl group, and the methoxyphenyl group in spectroscopic analyses .Chemical Reactions Analysis
Carbamates are known to undergo hydrolysis under acidic or basic conditions to yield the corresponding alcohols and isocyanates. They can also react with nucleophiles at the carbonyl carbon.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Carbamates generally have moderate polarity due to the presence of the carbamate group .Wissenschaftliche Forschungsanwendungen
Directed Lithiation
Tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate is involved in directed lithiation processes. It has been shown that similar compounds are doubly lithiated on the nitrogen and ortho to the directing metalating group at low temperatures, yielding high yields of substituted products (Smith, El‐Hiti, & Alshammari, 2013).
Synthesis of Biologically Active Compounds
This compound serves as an important intermediate in the synthesis of biologically active compounds. For instance, it has been used in the synthesis of omisertinib (AZD9291), a notable example, through a rapid synthetic method (Zhao, Guo, Lan, & Xu, 2017).
Antimitotic Agents
In the realm of medicinal chemistry, derivatives of this compound have shown activity as antimitotic agents. Chiral isomers of similar compounds have been observed to be active in various biological systems, with differences in potency between isomers (Temple & Rener, 1992).
Diels‐Alder Reaction
The compound plays a role in the Diels‐Alder reaction, a key chemical synthesis process. It has been used to prepare derivatives through the reaction with 2‐amido substituted furans (Padwa, Brodney, & Lynch, 2003).
Structural Studies
Structural analysis of carbamate derivatives, including tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate, reveals the interplay of strong and weak hydrogen bonds. Such studies are crucial for understanding molecular architecture and interactions (Das et al., 2016).
Catalytic Activity
The compound has been utilized in catalytic processes, such as the palladium(II) complexes synthesis, demonstrating its importance in organometallic chemistry (Turek et al., 2014).
Metabolism Studies
In biochemistry, metabolism studies of similar carbamates show the oxidation of tert-butyl and N-methyl groups, highlighting its relevance in pharmacology and toxicology (Douch & Smith, 1971).
Crystal Structure Analysis
Crystal structure analysis of derivatives provides insights into molecular interactions and bonding patterns, which is significant for material science and crystallography research (Baillargeon et al., 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of this compound is the voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for various therapeutic agents.
Mode of Action
The compound selectively enhances the slow inactivation of voltage-gated sodium channels . This means it prolongs the time during which the channels remain in an inactive state, reducing the ability of neurons to fire action potentials. This can lead to a decrease in neuronal excitability, which may be beneficial in conditions such as epilepsy or neuropathic pain.
Biochemical Pathways
The compound’s action on voltage-gated sodium channels can affect various biochemical pathways. For instance, it can influence the collapse response mediator protein 2 (CRMP2) . CRMP2 is involved in neuronal differentiation and axon guidance, and its regulation can have significant effects on neuronal function.
Result of Action
The compound’s action on voltage-gated sodium channels and CRMP2 can lead to a decrease in neuronal excitability . This can result in a reduction in the frequency and severity of seizures in epilepsy, or a decrease in pain in conditions such as neuropathic pain.
Eigenschaften
IUPAC Name |
tert-butyl N-[[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)21-15(19)17-10-13-9-14(18-22-13)11-5-7-12(20-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUCCJCLSMDFLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(=NO1)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{[3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2380759.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2380760.png)

![4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2380764.png)

![2-bromo-5-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl propyl ether](/img/structure/B2380766.png)
![2-(2-chloro-6-fluorobenzyl)-N-isobutyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2380767.png)
![N-(2,5-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2380768.png)

![2-methyl-3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]propanenitrile](/img/structure/B2380771.png)

